molecular formula C13H14Cl3N7O4 B1665131 Apcin CAS No. 300815-04-7

Apcin

货号 B1665131
CAS 编号: 300815-04-7
分子量: 438.6 g/mol
InChI 键: ZEXHXVOGJFGTRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apcin is a ligand of Cdc20 and acts as a potent and competitive anaphase-promoting complex/cyclosome (APC/C (Cdc20)) E3 ligase activity inhibitor . It competitively inhibits APC/C-dependent ubiquitylation by binding to Cdc20 and preventing substrate recognition .


Synthesis Analysis

Apcin was previously discovered as a CDC20 inhibitor exhibiting high micromolar activities . New apcin-based inhibitors were designed and developed by eliminating a controlled substance, chloral hydrate, required for synthesis . The antitumor activities of the inhibitors were further improved by replacing the pyrimidine group with substituted thiazole-containing groups .


Molecular Structure Analysis

The crystal structure of the apcin-Cdc20 complex suggests that apcin occupies the D-box-binding pocket on the side face of the WD40-domain .


Chemical Reactions Analysis

Apcin analogs were designed by analyzing the cocrystal structure between apcin and CDC20 . New apcin-based inhibitors were developed by eliminating a controlled substance, chloral hydrate, required for synthesis . The antitumor activities of the inhibitors were further improved by replacing the pyrimidine group with substituted thiazole-containing groups .

科学研究应用

抑制骨肉瘤细胞生长和侵袭

  • 研究发现:Apcin,一种Cdc20的抑制剂,已被证明可以抑制骨肉瘤细胞的生长和侵袭。它在这些细胞中诱导显著的凋亡,并抑制它们的移动能力。Apcin还导致骨肉瘤细胞中Bim和p21的上调,表明其作为骨肉瘤治疗的潜在治疗剂 (Gao et al., 2018)

阻断有丝分裂退出和肿瘤细胞死亡

  • 研究发现:Apcin通过阻断APC/C和Cdc20之间的相互作用来发挥作用,这对于细胞分裂中的中期-后期转变至关重要。这种阻断可以有效诱导肿瘤细胞死亡,使APC/C成为癌症治疗的潜在新靶点。当Apcin与其他小分子结合使用时,已观察到对APC/C依赖的蛋白降解和有丝分裂退出的协同抑制 (Sackton et al., 2014)

增强抗肿瘤药物生产

  • 研究发现:在抗肿瘤药物ansamitocin P-3(AP-3)的生产中,各种因素影响其生物合成和产量。研究表明,不同的碳源、氨基酸和代谢工程策略可以显著影响AP-3的生产,为优化其商业应用提供了见解 (Ning et al., 2017)(Li et al., 2015)

治疗多发性骨髓瘤的潜力

  • 研究发现:Apcin的靶点APC/C和其共活化因子Cdc20在多发性骨髓瘤(MM)细胞的细胞周期中被发现至关重要。抑制APC/C和Cdc20在MM细胞中诱导中期阻滞和细胞死亡,表明它们作为治疗高危MM患者的靶点的潜力 (Lub et al., 2015)

同时抑制微管聚合和Cdc20

  • 研究发现:对Apcin衍生物的研究导致发现了不仅抑制Cdc20还破坏微管聚合的化合物。这些化合物在抑制癌细胞的生长、迁移和侵袭方面表现出有效性,表明了一种双重作用机制,可以用于增强抗癌治疗。这些发现为开发更有效的癌症治疗方法开辟了新途径 (Huang et al., 2020)

安全和危害

Apcin may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Cdc20 is a promising drug target that plays an important role in the mid-anaphase process of cellular mitosis, and Apcin is the only reported core structure of the Cdc20-specific inhibitor . Some potent Apcin derivatives were obtained in previous research, and a structure–activity relationship was determined .

属性

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apcin

CAS RN

300815-04-7
Record name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apcin
Reactant of Route 2
Reactant of Route 2
Apcin
Reactant of Route 3
Reactant of Route 3
Apcin
Reactant of Route 4
Reactant of Route 4
Apcin
Reactant of Route 5
Reactant of Route 5
Apcin
Reactant of Route 6
Apcin

Citations

For This Compound
794
Citations
O Algul, A Kaessler, Y Apcin, A Yilmaz, J Jose - Molecules, 2008 - mdpi.com
We have synthesized twelve 2-substituted benzimidazole, benzothiazole and indole derivatives using on both microwave irradiation and conventional heating methods. The microwave …
Number of citations: 108 www.mdpi.com
R Wanker, J Apcin, B Jennerjahn, B Waibel - Behavioral Ecology and …, 1998 - Springer
Individual recognition is generally assumed to be a prerequisite for establishing and maintaining a complex social system. Indeed, there is good evidence that highly social species …
Number of citations: 123 link.springer.com
Y Ding, C Zhang, L He, X Song, C Zheng, Y Pan… - …, 2021 - Taylor & Francis
… We first demonstrated that apcin suppresses glioma cell proliferation, and then our study demonstrated that apcin increases the TMZ sensitivity of glioma cells. to treat GBM and is …
Number of citations: 8 www.tandfonline.com
Y Gao, B Zhang, Y Wang, G Shang - Oncology reports, 2018 - spandidos-publications.com
… suppressed by apcin treatment. Furthermore, Bim and p21 were upregulated in OS cells following apcin treatment. The results of the present study indicated that apcin may have …
Number of citations: 46 www.spandidos-publications.com
R Bhuniya, X Yuan, L Bai, KL Howie… - ACS Medicinal …, 2022 - ACS Publications
… Apcin was previously discovered as a CDC20 inhibitor exhibiting high micromolar activities. Here, we designed and developed new apcin… 5–10-fold improvement over apcin with IC 50 …
Number of citations: 3 pubs.acs.org
P Huang, X Le, F Huang, J Yang, H Yang… - Journal of Medicinal …, 2020 - ACS Publications
Apcin is one of the few compounds that have been previously reported as a Cdc20 specific inhibitor, although Cdc20 is a very promising drug target. We reported here the design, …
Number of citations: 17 pubs.acs.org
C Guo, F Kong, Y Lv, N Gao, X Xiu… - Cell biochemistry and …, 2020 - Wiley Online Library
… effect of Apcin on the proliferation of endometrial cells. Apcin and control were added to RL95-2 and HEC-1A cells. CCK-8 and EDU experiments showed that Apcin could inhibit the …
Number of citations: 12 onlinelibrary.wiley.com
P Douglas, R Ye, S Radhamani, A Cobban… - … and Cellular Biology, 2020 - Taylor & Francis
… apcin and proTAME did not have a synergistic effect on protein rescue in our cells; rather, addition of apcin … of mitotic proteins, suggesting that inhibition of apcin may upregulate APC/C-…
Number of citations: 9 www.tandfonline.com
Y He, X Le, G Hu, Q Li, Z Chen - Pharmaceuticals, 2023 - mdpi.com
… than carbamate, which is the core scaffold of Apcin, in this study, we designed and synthesized a series of ureido-based Apcin derivates, expecting to enhance their affinity with Cdc20 …
Number of citations: 6 www.mdpi.com
KV Richeson, T Bodrug, KL Sackton… - Nature chemical …, 2020 - nature.com
… We previously identified apcin as a small molecule ligand of Cdc20 that inhibits APC/C … apcin paradoxically shortens mitosis when SAC activity is high. These opposing effects of apcin …
Number of citations: 16 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。